2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a hydroxypropyl linker, and a 2-oxopyridin-1(2H)-yl moiety. This structure combines electron-withdrawing (chlorophenoxy) and hydrogen-bonding (hydroxy group) functionalities, which may enhance binding to biological targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMMJZOHXTIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is C16H17ClN2O4, and it has a molecular weight of 336.77 g/mol. This compound is notable for its structural features, including a chlorophenoxy group and a pyridinyl moiety, which may contribute to its pharmacological properties.
The compound is characterized by the following structural attributes:
- IUPAC Name : 2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
- Molecular Formula : C16H17ClN2O4
- Molecular Weight : 336.77 g/mol
Biological Activity Overview
Research on this compound indicates its potential in various biological applications, particularly in antimicrobial and anticancer activities. The following sections detail specific findings regarding its biological effects.
Antimicrobial Activity
A study focused on related chloroacetylated compounds demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with the following specifics:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Staphylococcus aureus (Gram-positive) | 8 - 14 |
| Bacillus subtilis (Gram-positive) | 8 - 14 | |
| Escherichia coli (Gram-negative) | 6 - 12 | |
| Pseudomonas aeruginosa (Gram-negative) | Weak activity (6 mm) |
The compound did not exhibit antifungal activity against Candida albicans and other tested fungal strains, indicating a selective antibacterial profile .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells, potentially leading to disruption of cell wall synthesis or interference with metabolic pathways. The presence of the chlorophenoxy group is likely crucial for binding to these targets, enhancing the compound's efficacy.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of synthesized chloroacetylated derivatives indicated that modifications to the phenoxy group significantly influenced antibacterial potency. The study emphasized structure-activity relationships (SARs), suggesting that electron-withdrawing groups like chlorine enhance antimicrobial activity .
- Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects on various cancer cell lines, demonstrating that structural variations can lead to significant differences in bioactivity. Compounds with oxopyridine moieties often show enhanced cytotoxicity, making them candidates for further investigation in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects: The hydroxypropyl group in the target compound distinguishes it from shorter-chain analogs (e.g., acetamide derivatives in ). Molecular dynamics (MD) studies suggest that longer alkyl chains (e.g., propyl in ’s compound 1) improve binding stability to the β1i subunit . The hydroxy group may further enhance solubility and hydrogen-bond interactions. 4-Chlorophenoxy vs.
Biological Target Specificity: Immunoproteasome inhibitors () prioritize 2-oxopyridin and benzyl/propyl groups for β1i selectivity. The target compound’s hydroxypropyl linker could mimic these interactions but requires experimental validation. Kinase inhibitors () often incorporate halogenated aryl groups (e.g., 4-chlorophenyl) for potency. The absence of a kinase-targeting moiety (e.g., quinoline in ) in the target compound suggests divergent applications.
Pharmacokinetic Considerations: The hydroxy group may improve aqueous solubility compared to lipophilic analogs (e.g., ’s bis-chlorophenyl derivative).
Structure-Activity Relationship (SAR) Insights
- 2-Oxopyridin-1(2H)-yl Core: A conserved pharmacophore in immunoproteasome inhibitors () and kinase modulators (). Its planar structure facilitates π-stacking and hydrogen bonding.
- Hydroxypropyl Linker : Unique to the target compound, this group may balance hydrophilicity and conformational flexibility, a feature absent in rigid analogs (e.g., azetidine derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
